molecular formula C15H16N2O3S2 B2408545 3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 1705568-74-6

3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2408545
CAS No.: 1705568-74-6
M. Wt: 336.42
InChI Key: WLCHWNWRZMLZIL-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a chemical compound of interest in medicinal chemistry research, featuring a pyrrolidine core integrated with phenylsulfonyl and thiophene-carboxamide functionalities. The pyrrolidine ring is a versatile saturated scaffold highly valued in drug discovery for its ability to explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage due to the ring's non-planarity . Compounds incorporating a pyrrolidine-1-carboxamide structure, similar to the core of this reagent, have been investigated as potent and brain-penetrant antagonists for targets like the TRPV1 channel, which is a key molecular target in chronic pain transmission . The presence of the phenylsulfonyl group is a significant feature, as sulfonamide derivatives are known to be explored for their potential in enzyme inhibition and receptor interaction, with some showing activity in anti-metastatic pathways . Furthermore, molecular hybrids containing arylsulfonamides and heteroaryl groups like thiophene have been reported in patent literature for the potential treatment of central nervous system (CNS) disorders, acting as inverse agonists for specific serotonin receptors . This combination of structural features makes this compound a potentially valuable tool for researchers building compound libraries for high-throughput screening or for investigating structure-activity relationships (SAR) in novel therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-thiophen-2-ylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-15(16-14-7-4-10-21-14)17-9-8-13(11-17)22(19,20)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCHWNWRZMLZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base.

    Attachment of the Thiophen-2-yl Group: This can be done through coupling reactions, such as Suzuki or Stille coupling, using thiophen-2-yl boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl and thiophen-2-yl groups can play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(phenylsulfonyl)-N-(furan-2-yl)pyrrolidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    3-(phenylsulfonyl)-N-(pyridin-2-yl)pyrrolidine-1-carboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Biological Activity

3-(Phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article discusses its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of thiophen-2-yl pyrrolidine-1-carboxylic acid with phenylsulfonyl chloride. The general synthetic pathway involves:

  • Preparation of the Pyrrolidine Derivative : This involves the formation of pyrrolidine-1-carboxamide from pyrrolidine and a suitable carboxylic acid.
  • Sulfonylation : The introduction of the phenylsulfonyl group is achieved via nucleophilic substitution using phenylsulfonyl chloride.

This method yields the target compound with a high degree of purity, facilitating further biological evaluation.

Research indicates that this compound functions primarily as an inverse agonist at the 5-HT6 receptor. This receptor is implicated in various neurological conditions, including anxiety, depression, and cognitive disorders. The modulation of this receptor can lead to enhanced cognitive functions and memory improvement, making it a candidate for treating conditions like Alzheimer's disease and schizophrenia .

Pharmacological Profile

Preclinical studies have shown that compounds similar to this compound exhibit:

  • Antidepressant Effects : Demonstrated through various animal models where administration led to reduced depressive-like behaviors.
  • Cognitive Enhancement : Improved performance in memory tasks has been observed, suggesting potential use in cognitive impairment therapies.

Case Studies

  • Cognitive Enhancement in Animal Models :
    A study evaluated the effects of this compound on memory retention in rodents. Results indicated significant improvements in memory tasks compared to controls, supporting its potential as a cognitive enhancer .
  • Anxiety Reduction :
    Another investigation focused on the anxiolytic properties of related compounds. The administration resulted in decreased anxiety-like behaviors in stressed animal models, indicating a promising therapeutic profile for anxiety disorders .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound has been assessed through computational modeling:

Property Value Notes
SolubilityModerateSuitable for oral administration
LipophilicityLog P = 3.5Indicates good membrane permeability
BBB PenetrationPredicted as highPotential for central nervous system effects
ToxicityLowFavorable for further development

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide?

  • Methodology : Multi-step organic synthesis typically involves (1) functionalization of the pyrrolidine core via sulfonylation using phenylsulfonyl chloride, followed by (2) carboxamide formation via coupling reactions (e.g., HATU/DCC-mediated amidation) with thiophen-2-amine. Purification via column chromatography and recrystallization ensures ≥95% purity (HPLC) .
  • Key Considerations : Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-sulfonylation or racemization .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm sulfonamide/thiophene substituent positioning .
  • Spectroscopy : 1^1H/13^13C NMR (e.g., δ ~7.5 ppm for thiophene protons, δ ~3.5 ppm for pyrrolidine CH2_2 groups) and high-resolution mass spectrometry (HRMS) validate molecular mass and functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Kinase inhibition assays : Test against kinase panels (e.g., TBK1, PDK1) using ADP-Glo™ or fluorescence polarization assays. IC50_{50} values <1 µM suggest potent activity .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, A549) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications impact bioactivity?

  • Methodology :

  • SAR studies : Replace phenylsulfonyl with alkylsulfonyl groups or substitute thiophene with other heterocycles (e.g., furan). Compare IC50_{50} values to identify critical pharmacophores .
  • Stereochemical analysis : Synthesize enantiomers using chiral catalysts (e.g., Singh’s catalyst ) and evaluate activity differences via enantioselective assays .

Q. How can contradictory solubility and bioactivity data be resolved?

  • Methodology :

  • Solubility optimization : Test co-solvents (e.g., DMSO:PBS mixtures) or formulate as salts (e.g., hydrochloride) to enhance aqueous solubility while retaining activity .
  • Metabolic stability assays : Use liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation) that may explain variable in vivo results .

Q. What computational tools aid in understanding binding interactions?

  • Methodology :

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model compound binding to kinase active sites (e.g., TBK1 ATP-binding pocket). Validate with MD simulations to assess binding stability .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity trends across analogs .

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